molecular formula C17H24N4O2 B5688260 [1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol

[1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol

Cat. No.: B5688260
M. Wt: 316.4 g/mol
InChI Key: XNNRLGTXTRWUHJ-UHFFFAOYSA-N
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Description

[1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a pyridine ring

Properties

IUPAC Name

[1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-2-5-15-19-16(23-20-15)12-21-10-7-13(8-11-21)17(22)14-6-3-4-9-18-14/h3-4,6,9,13,17,22H,2,5,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNRLGTXTRWUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN2CCC(CC2)C(C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Alkylation of Piperidine: The piperidine ring can be alkylated using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling with Pyridine Derivative: The final step involves coupling the oxadiazole-piperidine intermediate with a pyridine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, sulfonates, bases like NaH or K2CO3.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

[1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine and pyridine rings can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

[1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol: can be compared with similar compounds such as:

    [1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol: Differing by the alkyl group on the oxadiazole ring.

    [1-[(3-Propyl-1,2,4-thiadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-2-ylmethanol: Differing by the heteroatom in the ring.

    [1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-pyridin-3-ylmethanol: Differing by the position of the substituent on the pyridine ring.

These comparisons highlight the unique structural features and potential functional differences of This compound .

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